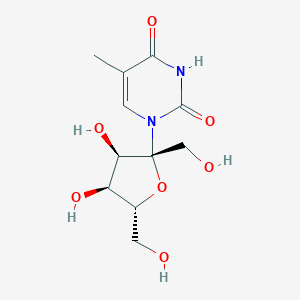
1-Psicofuranosylthymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Psicofuranosylthymine, also known as PFT, is a modified nucleoside that has been the subject of scientific research due to its potential applications in various fields. This compound is a derivative of thymidine, a nucleoside that is a building block of DNA. PFT has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of 1-Psicofuranosylthymine involves its incorporation into DNA during replication, leading to the formation of modified DNA. This modified DNA can induce DNA damage and activate DNA repair mechanisms, leading to cell death or apoptosis. 1-Psicofuranosylthymine has also been shown to inhibit the activity of enzymes involved in viral replication, leading to the inhibition of virus growth.
Biochemical and Physiological Effects:
1-Psicofuranosylthymine has been shown to have different biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 1-Psicofuranosylthymine has been shown to induce apoptosis, inhibit cell proliferation, and activate DNA damage response pathways. In normal cells, 1-Psicofuranosylthymine has been shown to have minimal toxicity and does not affect cell growth or viability. In viral infections, 1-Psicofuranosylthymine has been shown to inhibit viral replication and reduce viral load.
实验室实验的优点和局限性
1-Psicofuranosylthymine has several advantages for laboratory experiments, including its high yield and purity, stability, and ease of synthesis. 1-Psicofuranosylthymine can also be incorporated into DNA using standard molecular biology techniques, allowing for easy manipulation and analysis. However, 1-Psicofuranosylthymine has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 1-Psicofuranosylthymine, including:
1. Development of 1-Psicofuranosylthymine-based drugs for cancer and viral infections.
2. Optimization of 1-Psicofuranosylthymine synthesis methods to improve yield and purity.
3. Investigation of the structure-activity relationship of 1-Psicofuranosylthymine and its derivatives.
4. Study of the potential use of 1-Psicofuranosylthymine in gene therapy and genome editing.
5. Investigation of the potential effects of 1-Psicofuranosylthymine on epigenetic modifications and chromatin structure.
Conclusion:
In conclusion, 1-Psicofuranosylthymine is a modified nucleoside that has been the subject of scientific research due to its potential applications in various fields. 1-Psicofuranosylthymine has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Future research on 1-Psicofuranosylthymine could lead to the development of new drugs and therapies for cancer and viral infections, as well as new insights into the mechanisms of DNA replication and repair.
合成方法
1-Psicofuranosylthymine can be synthesized using different methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between thymidine and psicose, a rare sugar. Chemical synthesis, on the other hand, involves the use of chemical reagents to modify thymidine and psicose to obtain 1-Psicofuranosylthymine. Both methods have been used to obtain 1-Psicofuranosylthymine with high yield and purity.
科学研究应用
1-Psicofuranosylthymine has been studied for its potential applications in various fields, including cancer research, virology, and drug development. In cancer research, 1-Psicofuranosylthymine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. In virology, 1-Psicofuranosylthymine has been studied for its antiviral properties against different viruses, including HIV and herpes simplex virus. In drug development, 1-Psicofuranosylthymine has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
属性
CAS 编号 |
151327-23-0 |
|---|---|
产品名称 |
1-Psicofuranosylthymine |
分子式 |
C11H16N2O7 |
分子量 |
288.25 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-5-2-13(10(19)12-9(5)18)11(4-15)8(17)7(16)6(3-14)20-11/h2,6-8,14-17H,3-4H2,1H3,(H,12,18,19)/t6-,7-,8-,11-/m1/s1 |
InChI 键 |
DKRNELNEZOKLGD-KCGFPETGSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)CO |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)CO |
同义词 |
1-(beta-D-psicofuranosyl)thymine 1-psicofuranosylthymine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)
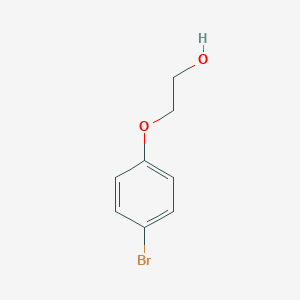
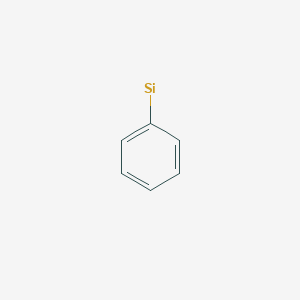
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)
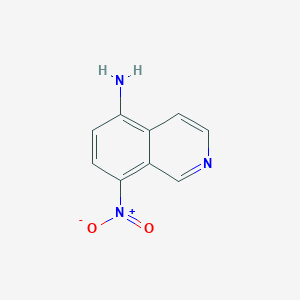
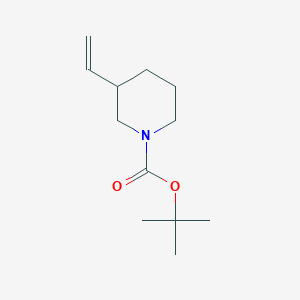
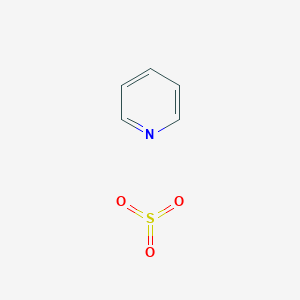
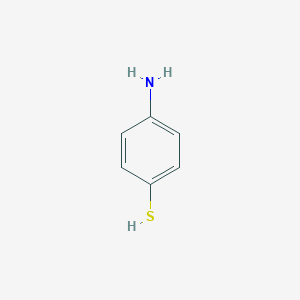
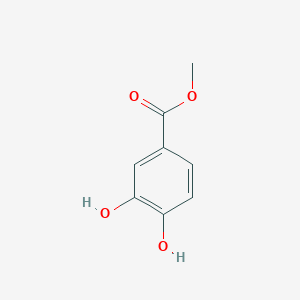
![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)
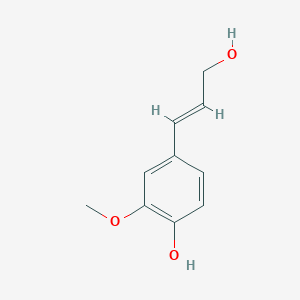
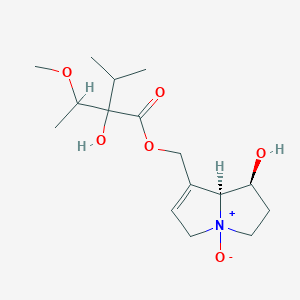
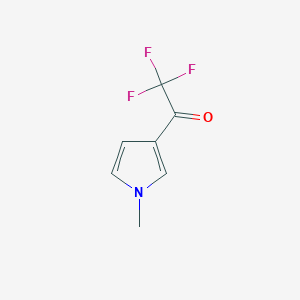
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine](/img/structure/B129446.png)